molecular formula C17H22N2 B256770 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

Cat. No. B256770
M. Wt: 254.37 g/mol
InChI Key: MOIQHMRKXHSQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQX is classified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. DMQX has been shown to have a high affinity for the NMDA receptor, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline acts as a non-competitive antagonist of the NMDA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. By blocking the NMDA receptor, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline reduces the influx of calcium ions into neurons, which can lead to excitotoxicity and neuronal damage. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to modulate other neurotransmitter systems, including the GABAergic and dopaminergic systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have a range of biochemical and physiological effects, including reducing glutamate-induced excitotoxicity, modulating calcium signaling, and reducing oxidative stress. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to improve synaptic plasticity and learning and memory in animal models.

Advantages and Limitations for Lab Experiments

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has several advantages for laboratory experiments, including its high affinity for the NMDA receptor and its ability to modulate other neurotransmitter systems. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have a good safety profile, with few side effects reported in animal studies. However, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has some limitations, including its poor solubility in water and its potential to interact with other drugs that target the NMDA receptor.

Future Directions

There are several potential future directions for research on 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline, including exploring its therapeutic potential in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline may also have potential as a cognitive enhancer, improving learning and memory in healthy individuals. In addition, further studies are needed to optimize the synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline and improve its pharmacokinetic properties. Overall, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline represents a promising candidate for the development of novel therapeutics for neurological disorders.

Synthesis Methods

The synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline involves several steps, including the condensation of 2,6-dimethyl-4-nitroaniline with 4-methylpiperidine-1-carboxaldehyde, followed by reduction with sodium dithionite. The resulting intermediate is then cyclized using polyphosphoric acid to yield 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline. The synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neuropathic pain. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have a neuroprotective effect in animal models of stroke, reducing infarct size and improving neurological function. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have anticonvulsant properties, reducing seizure activity in animal models of epilepsy. In addition, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have analgesic effects, reducing pain sensitivity in animal models of neuropathic pain.

properties

Product Name

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

2,6-dimethyl-4-(4-methylpiperidin-1-yl)quinoline

InChI

InChI=1S/C17H22N2/c1-12-6-8-19(9-7-12)17-11-14(3)18-16-5-4-13(2)10-15(16)17/h4-5,10-12H,6-9H2,1-3H3

InChI Key

MOIQHMRKXHSQDP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)C)C

Canonical SMILES

CC1CCN(CC1)C2=C3C=C(C=CC3=NC(=C2)C)C

Origin of Product

United States

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